molecular formula C20H19BrN2O2 B12983507 Benzyl 5-bromospiro[indole-3,4'-piperidine]-1'-carboxylate

Benzyl 5-bromospiro[indole-3,4'-piperidine]-1'-carboxylate

Cat. No.: B12983507
M. Wt: 399.3 g/mol
InChI Key: GIJFEAZIDBUKOA-UHFFFAOYSA-N
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Description

Benzyl 5-bromospiro[indole-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiroindoles. Spiroindoles are characterized by their unique three-dimensional structure, which includes a spirocyclic system fused to an indole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-bromospiro[indole-3,4’-piperidine]-1’-carboxylate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the brominated site using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (KCN) in ethanol.

Major Products:

Scientific Research Applications

Benzyl 5-bromospiro[indole-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 5-bromospiro[indole-3,4’-piperidine]-1’-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to three-dimensional protein targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or antitumor activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

    Spirotryprostatin A and B: Known for their microtubule assembly inhibition properties.

    Pteropodine and Isopteropodine: Known for their effects on muscarinic serotonin receptors.

    Horsfiline and Mitraphylline: Alkaloids with potential pharmaceutical activity.

Uniqueness: Benzyl 5-bromospiro[indole-3,4’-piperidine]-1’-carboxylate is unique due to its specific spirocyclic structure and the presence of a bromine atom, which provides additional reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of novel bioactive molecules and therapeutic agents .

Properties

IUPAC Name

benzyl 5-bromospiro[indole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2/c21-16-6-7-18-17(12-16)20(14-22-18)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJFEAZIDBUKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C=NC3=C2C=C(C=C3)Br)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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